molecular formula C22H16ClF2N3O3 B12639385 C22H16ClF2N3O3

C22H16ClF2N3O3

Cat. No.: B12639385
M. Wt: 443.8 g/mol
InChI Key: DFAXQDXNKHEZMB-RQXXJAGISA-N
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Description

. This compound is a complex organic molecule that contains chlorine, fluorine, nitrogen, and oxygen atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-chloro-N-{4-[(3,5-difluorophenyl)methyl]-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}pyridine-3-carboxamide: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[(3,5-difluorophenyl)methyl]-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-{4-[(3,5-difluorophenyl)methyl]-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}pyridine-3-carboxamide include other benzoxazepine derivatives and pyridine carboxamides. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and the presence of chlorine and fluorine atoms, which can influence its reactivity and interactions .

Properties

Molecular Formula

C22H16ClF2N3O3

Molecular Weight

443.8 g/mol

IUPAC Name

(3S,3'aR,8'aS,8'bS)-2'-(3-chloro-4-fluorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

InChI

InChI=1S/C22H16ClF2N3O3/c23-13-9-11(4-5-14(13)25)28-19(29)17-16-2-1-7-27(16)22(18(17)20(28)30)12-8-10(24)3-6-15(12)26-21(22)31/h3-6,8-9,16-18H,1-2,7H2,(H,26,31)/t16-,17+,18-,22+/m0/s1

InChI Key

DFAXQDXNKHEZMB-RQXXJAGISA-N

Isomeric SMILES

C1C[C@H]2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)[C@]5(N2C1)C6=C(C=CC(=C6)F)NC5=O

Canonical SMILES

C1CC2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)C5(N2C1)C6=C(C=CC(=C6)F)NC5=O

Origin of Product

United States

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